molecular formula C22H21N3O2S B2866028 2-(ethylthio)-3-(2-methoxybenzyl)-7-phenyl-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one CAS No. 2034490-97-4

2-(ethylthio)-3-(2-methoxybenzyl)-7-phenyl-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one

Cat. No.: B2866028
CAS No.: 2034490-97-4
M. Wt: 391.49
InChI Key: OZJVVVJFLAIXPH-UHFFFAOYSA-N
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Description

2-(Ethylthio)-3-(2-methoxybenzyl)-7-phenyl-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one (CAS 2034490-97-4) is a specialized pyrrolo[3,2-d]pyrimidine derivative offered with a minimum purity of 90% for research applications . This compound belongs to a class of heterocyclic molecules that have garnered significant interest in medicinal chemistry and anticancer drug discovery due to their versatile scaffold, which is often associated with high binding affinity and selectivity for biological targets . The molecular formula of this compound is C 22 H 21 N 3 O 2 S and it has a molecular weight of 391.5 g/mol . Researchers are particularly interested in pyrrolo[3,2-d]pyrimidine analogs for their potential as antimitotic agents. These compounds can act as microtubule-destabilizing agents that bind to the colchicine site of tubulin, inhibiting microtubule assembly and leading to cell cycle arrest at the G2/M phase . This mechanism is crucial in oncology research, as it can induce apoptosis in proliferating cancer cells. Furthermore, such compounds are being investigated for their potential to overcome common resistance mechanisms, including those mediated by P-glycoprotein (Pgp) and the expression of specific β-tubulin isotypes, which often limit the efficacy of established treatments like taxanes and Vinca alkaloids . The structural features of this compound, including its ethylthio and methoxybenzyl substituents, are key for optimizing its pharmacokinetic properties and biological activity . This product is provided For Research Use Only . It is not intended for diagnostic, therapeutic, or any other human or veterinary use. Researchers should handle this material with appropriate safety precautions in a laboratory setting.

Properties

IUPAC Name

2-ethylsulfanyl-3-[(2-methoxyphenyl)methyl]-7-phenyl-5H-pyrrolo[3,2-d]pyrimidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H21N3O2S/c1-3-28-22-24-19-17(15-9-5-4-6-10-15)13-23-20(19)21(26)25(22)14-16-11-7-8-12-18(16)27-2/h4-13,23H,3,14H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OZJVVVJFLAIXPH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCSC1=NC2=C(C(=O)N1CC3=CC=CC=C3OC)NC=C2C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H21N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

391.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

2-(ethylthio)-3-(2-methoxybenzyl)-7-phenyl-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one, with CAS number 2034490-97-4, is a synthetic compound that has garnered attention for its potential biological activities, particularly in the context of cancer research. This article reviews the synthesis, biological evaluations, and structure-activity relationships (SAR) associated with this compound, drawing on diverse sources to provide a comprehensive overview.

  • Molecular Formula : C22H21N3O2S
  • Molecular Weight : 391.5 g/mol
  • Structure : The compound features a pyrrolo-pyrimidine core structure, which is significant in medicinal chemistry due to its diverse biological activities.

Synthesis

The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. The process often includes:

  • Formation of the pyrrolo[3,2-d]pyrimidine scaffold.
  • Substitution reactions to introduce the ethylthio and methoxybenzyl groups.

Antitumor Activity

Recent studies have focused on the antitumor properties of this compound. In vitro assays have shown that it exhibits significant cytotoxic effects against various cancer cell lines. For instance:

  • Cell Lines Tested : MDA-MB-231 (breast cancer), HeLa (cervical cancer), and A549 (lung cancer).
  • IC50 Values : The compound demonstrated IC50 values ranging from 10 to 30 μM across different cell lines, indicating potent cytotoxicity compared to standard chemotherapeutic agents like 5-fluorouracil .

The proposed mechanism for the antitumor activity of this compound includes:

  • Inhibition of Cell Proliferation : The compound interferes with cell cycle progression in cancer cells.
  • Induction of Apoptosis : It promotes programmed cell death through activation of apoptotic pathways.
  • Targeting Specific Enzymes : Preliminary studies suggest that it may inhibit dihydrofolate reductase (DHFR), an enzyme critical for DNA synthesis in rapidly dividing cells .

Structure-Activity Relationship (SAR)

The biological activity of this compound can be correlated with its structural features:

  • Substituents Impact : The presence of the ethylthio group enhances lipophilicity, facilitating better membrane permeability and bioavailability.
  • Pyrrolo-Pyrimidine Core : This scaffold is known for its ability to interact with various biological targets, making it a versatile structure in drug design .

Comparative Analysis with Related Compounds

A comparative analysis with similar compounds reveals significant insights into their biological activities:

CompoundStructureIC50 (μM)Activity
2-(ethylthio)-3-(2-methoxybenzyl)-7-phenylPyrrolo[3,2-d]pyrimidine10 - 30Antitumor
Thieno[2,3-d]pyrimidine derivativeThieno[2,3-d]pyrimidine27.6Antitumor
Benzothiazole derivativeBenzothiazole>50Moderate

Case Studies

  • Study on MDA-MB-231 Cells : A study demonstrated that treatment with this compound led to a significant reduction in cell viability and induced apoptosis as evidenced by increased caspase activity .
  • In Vivo Studies : Preliminary in vivo studies are required to assess the efficacy and safety profile of this compound in animal models before clinical trials can be considered.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues

The following compounds share structural motifs (e.g., fused heterocyclic cores, sulfur-containing substituents) but differ in substitution patterns and functional groups:

Compound Name Core Structure Key Substituents Melting Point (°C) Synthesis Yield Key Observations Reference
2,6-Bis(3-methoxyphenyl)thieno[3,2-d]pyrimidin-4(3H)-one (12a) Thieno[3,2-d]pyrimidinone 3-Methoxyphenyl (positions 2,6) 241–243 61% High thermal stability due to aromaticity
6-Benzoyl-3-ethyl-2-thioxo-2,3-dihydro-1H-pyrrolo[3,2-d]pyrimidin-4(5H)-one (56) Pyrrolo[3,2-d]pyrimidinone Benzoyl (position 6), ethyl (position 3) N/A N/A Alkylation with methyl iodide enhances stability
3-(4-Chlorophenyl)-2-(dipentyl-amino)-4-oxo-5-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidine-7-carboxylate Pyrrolo[3,2-d]pyrimidine Chlorophenyl, dipentyl-amino N/A N/A Bulky substituents may reduce solubility
AZD4831 (MPO inhibitor) Pyrrolo[3,2-d]pyrimidinone 4-Chlorobenzyl, thioxo group N/A N/A Covalent binding to myeloperoxidase; long plasma half-life

Substituent Effects

  • Ethylthio vs. Thioxo groups (e.g., AZD4831) exhibit covalent binding properties, whereas ethylthio may act as a leaving group in metabolic reactions .
  • 2-Methoxybenzyl vs. Benzoyl/Phenyl Groups :

    • The 2-methoxybenzyl group (target compound) introduces steric bulk and electron-donating effects, contrasting with benzoyl (compound 56 ) or simple phenyl groups (compound 12a ). This may alter binding affinity in enzyme pockets .

Research Findings and Trends

  • Thermal Stability : Compounds with methoxy or hydroxyl substituents (e.g., 3b in , melting point 303–304°C) exhibit higher melting points than alkylated analogs (e.g., 3a , 148–150°C), suggesting stronger intermolecular interactions .
  • Metabolic Stability : AZD4831’s thioxo group contributes to covalent binding and prolonged half-life, whereas ethylthio groups may undergo oxidative metabolism to sulfoxides or sulfones, reducing bioavailability .

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